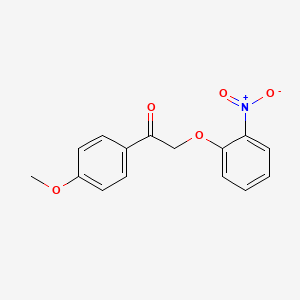methanone CAS No. 76781-15-2](/img/structure/B14437166.png)
[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a quinazoline core, a piperazine ring, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common method involves the reaction of 4-amino-5,6,7,8-tetrahydroquinazoline with piperazine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiviral and anticancer agent, owing to its ability to inhibit key enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Uniqueness
What sets 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
76781-15-2 |
|---|---|
Molecular Formula |
C19H23N5O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N5O/c20-17-15-8-4-5-9-16(15)21-19(22-17)24-12-10-23(11-13-24)18(25)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,20,21,22) |
InChI Key |
QMUYVIUADUEDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



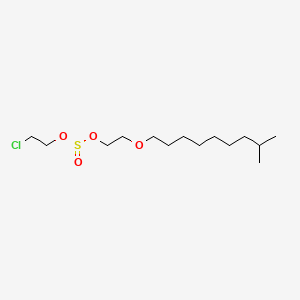
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
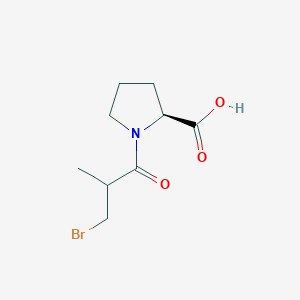
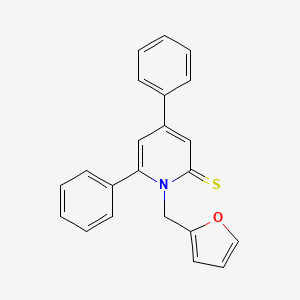

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)


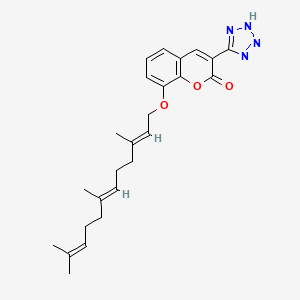

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
